molecular formula C13H14N2O3 B2613999 N-(2,3-dimethylphenyl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428348-35-9

N-(2,3-dimethylphenyl)-3-methoxyisoxazole-5-carboxamide

Cat. No. B2613999
CAS RN: 1428348-35-9
M. Wt: 246.266
InChI Key: WEDNCRMHQOAZKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(2,3-dimethylphenyl)-3-methoxyisoxazole-5-carboxamide is involved in various synthesis processes and chemical reactions. For instance, it is used in the synthesis of complex organic compounds like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, showing its potential in drug development and organic chemistry research (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Antitumor Activity

  • The compound has been studied in the context of antitumor activity, particularly in its derivatives and related compounds. For example, research on imidazotetrazines, which involve similar molecular structures, indicates their potential use in developing broad-spectrum antitumor agents (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).

Pharmaceutical Research

  • The compound and its analogs have applications in pharmaceutical research, especially in synthesizing various pharmaceuticals. For example, aziridin-2-ylphosphonates, synthesized from reactions involving isoxazoles similar to N-(2,3-dimethylphenyl)-3-methoxyisoxazole-5-carboxamide, are explored for their potential pharmaceutical applications (Nishiwaki & Saito, 1971).

Catalysis and Chemical Reactions

  • It plays a role in catalytic processes, such as in the synthesis of bimetallic composite catalysts for producing heterobiaryls. This application demonstrates its utility in catalyzing complex chemical reactions, which is vital in industrial chemistry and materials science (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).

Biological and Antimicrobial Activity

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storage, and disposal .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-5-4-6-10(9(8)2)14-13(16)11-7-12(17-3)15-18-11/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDNCRMHQOAZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=NO2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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